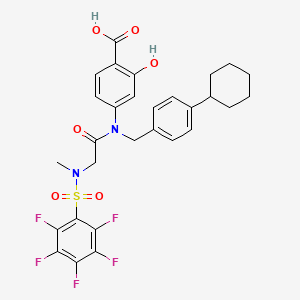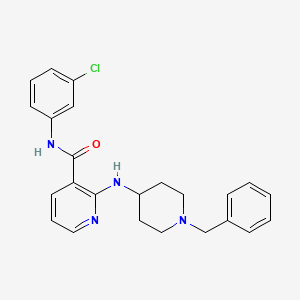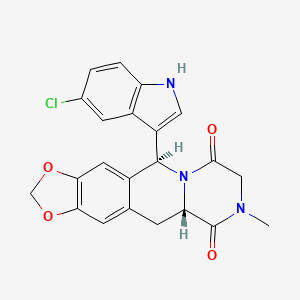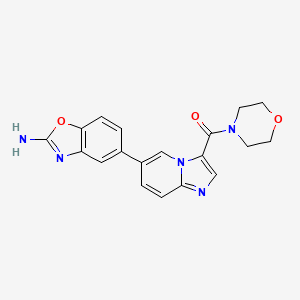
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-
Descripción general
Descripción
GTX-758, also known as Capesaris, is a n orally available, nonsteroidal selective estrogen receptor (ER) alpha agonist with potential antineoplastic activity. Upon administration of GTx-758, this agent suppresses the secretion of the gonadotropins follicle-stimulating hormone (FSH) and luteinizing hormone (LH) by the pituitary gland through feedback inhibition. In males, the inhibition of LH secretion prevents the synthesis of androgens, including testosterone, by the testes. This may result in suppressed total serum testosterone to the levels observed in castration. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
Concomitant Polymorphism in Crystal Structure : 3-fluoro-N-(3-fluorophenyl) benzamide demonstrates concomitant polymorphism due to disorder in its crystal structure, resulting in two forms with distinct space groups and molecular conformations influenced by hydrogen bonds and weak interactions (Chopra & Row, 2008).
Analysis of Halogen-Substituted Benzanilides : The crystal structures of halogen-substituted benzanilides, including 3-fluoro-N-(3-hydroxyphenyl)benzamide, are characterized by specific packing modes in the crystalline lattice, generated through hydrogen bonds and weak interactions involving halogens (Chopra & Row, 2005).
Vibrational Spectroscopic Studies : The vibrational properties of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide have been examined using Fourier transform infrared and Raman spectroscopy, highlighting the red-shift of the NH-stretching wavenumber and charge transfer interaction (Ushakumari et al., 2008).
Dimorphic Behavior in a Prochiral Molecule : 4-Fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, exhibits dimorphic behavior. The analysis includes morphology, X-ray single-crystal structure, differential thermal analysis, and measurement of second harmonic generation in both forms (Chopra & Row, 2005).
Applications in Medicine and Biology
Serotonin 1A Receptors in Alzheimer's Disease : A compound related to 4-fluoro-N-(2-hydroxyphenyl)benzamide, used as a molecular imaging probe for quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients, revealing significant decreases (Kepe et al., 2006).
Synthesis and Pharmacological Activities : The synthesis and pharmacological activities of N-(3-Hydroxyphenyl)Benzamide and its derivatives have been explored for potential enzyme inhibition activity against various enzymes (Abbasi et al., 2014).
Antipathogenic Activity of Thiourea Derivatives : Acylthioureas, including 3-fluorophenyl derivatives, exhibit significant anti-pathogenic activity, particularly against strains known for their biofilm-forming ability, demonstrating potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Design and Evaluation of Histone Deacetylase Inhibitors : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a molecule structurally similar to 4-fluoro-N-(2-hydroxyphenyl)benzamide, have been synthesized and evaluated for their ability to inhibit histone deacetylases, showing potential in antiproliferative activity against certain cancer cell lines (Jiao et al., 2009).
Chemistry and Material Science
- Synthesis and Characterization of Polyamides : AB-type poly(ether-amide)s have been derived from AB-type monomers, including 4-fluoro-N-(4-(2-(4-hydroxyphenyl) propan-2-yl) phenyl) benzamide, characterized by their excellent thermal stability and solubility, suitable for various applications in material science (Thiruvasagam, 2014).
Propiedades
Número CAS |
938067-78-8 |
|---|---|
Nombre del producto |
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- |
Fórmula molecular |
C19H13F2NO3 |
Peso molecular |
341.30823 |
Nombre IUPAC |
3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide. |
InChI |
InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H |
Clave InChI |
FBCQEUMZZNVQKD-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GTX758; GTX-758; GTX 758; Capesaris. |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)
![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)


![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)


